
4-Benzenesulfonyl-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzenesulfonyl-butyric acid is a chemical compound with the CAS Number: 6178-52-5 . It has a molecular weight of 228.27 . The IUPAC name for this compound is 4-(phenylsulfonyl)butanoic acid .
Molecular Structure Analysis
The InChI code for 4-Benzenesulfonyl-butyric acid is 1S/C10H12O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Benzenesulfonyl-butyric acid is a solid at room temperature . It has a boiling point of 475.6±37.0 C at 760 mmHg . The melting point is between 90-93 C .Applications De Recherche Scientifique
Friedel-Crafts Sulfonylation
- Study : "Friedel-Crafts sulfonylation in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids" by Nara, S., Harjani, J., & Salunkhe, M. (2001).
- Insights : This study investigates the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a medium and catalyst for the Friedel-Crafts sulfonylation reaction, which is important in the production of diaryl sulfones. It explores the enhanced reactivity and yields under ambient conditions, providing valuable information on the application of benzenesulfonyl derivatives in organic synthesis (Nara, Harjani, & Salunkhe, 2001).
Erythroid Differentiation in Erythroleukemic Cells
- Study : "Butyric acid, a potent inducer of erythroid differentiation in cultured erythroleukemic cells" by Leder, A. & Leder, P. (1975).
- Insights : This paper discusses the role of butyric acid, a structural analogue of 4-Benzenesulfonyl-butyric acid, in inducing erythroid differentiation in cultured erythroleukemic cells. It offers insights into the potential biomedical applications of similar compounds in cellular differentiation and cancer research (Leder & Leder, 1975).
Applications in Butyric Acid Bioproduction
- Study : "Butyric acid: Applications and recent advances in its bioproduction" by Jiang, L., Fu, H., Yang, H., Xu, W., Wang, J., & Yang, S. (2018).
- Insights : This review highlights the importance of butyric acid in various industries, including its use in food, pharmaceuticals, and cosmetics. It discusses strategies for improving microbial butyric acid production, emphasizing the relevance of structurally similar compounds in industrial biotechnology (Jiang et al., 2018).
Hippuric Acid Colorimetric Method
- Study : "Colorimetric method for hippuric acid" by Umberger, C. J., & Fiorese, F. (1963).
- Insights : This research demonstrates a colorimetric method for measuring hippuric acid, where benzenesulfonyl chloride plays a significant role. It underscores the utility of benzenesulfonyl compounds in analytical chemistry, particularly in colorimetric analyses (Umberger & Fiorese, 1963).
Synthesis and Crystal Structures
- Study : "Syntheses and crystal structures of benzene-sulfonate and -carboxylate copper polymers" by Hazra, S., Ribeiro, A., Guedes da Silva, M. F. C., de Castro, C. A. Nieto, & Pombeiro, A. (2016).
- Insights : This paper explores the synthesis and crystal structures of polymers derived from benzenesulfonic acid, highlighting its applications in catalysis and materials science. It offers insights into the structural and catalytic properties of sulfonate-based compounds (Hazra et al., 2016).
Safety and Hazards
The compound is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for 4-Benzenesulfonyl-butyric acid are not mentioned in the sources I found, volatile fatty acids (VFAs) like butyric acid are being explored for their potential as renewable, degradable, and sustainable replacements for petroleum-based VFAs . This suggests that there may be future research and development opportunities for 4-Benzenesulfonyl-butyric acid in this context.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHMOMYHWIMTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzenesulfonyl-butyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)
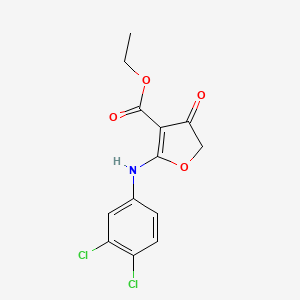
![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)
![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)

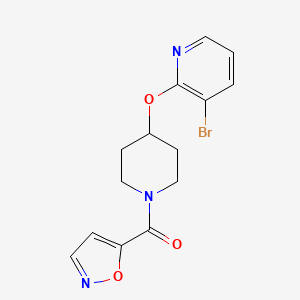
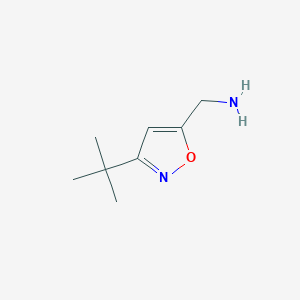
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2710007.png)
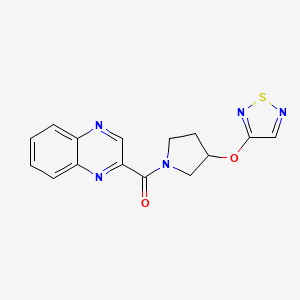
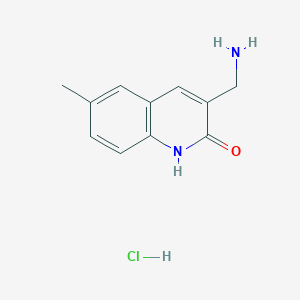
![3-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2710012.png)
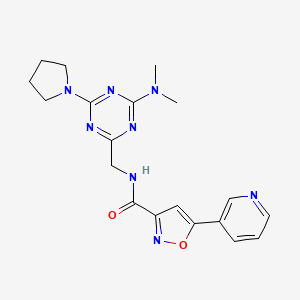
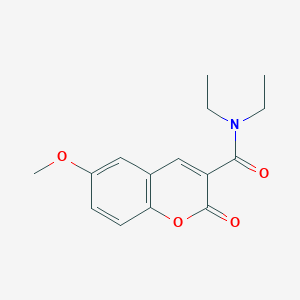
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2710017.png)